molecular formula C3H9B B1602552 Trimethylboron-d9 CAS No. 6063-55-4

Trimethylboron-d9

Cat. No. B1602552
CAS RN: 6063-55-4
M. Wt: 64.97 g/mol
InChI Key: WXRGABKACDFXMG-GQALSZNTSA-N
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Description

Trimethylboron-d9 is a biochemical used for proteomics research . It is used in the deposition of boron-carbon films, which can result in expanded device performance .


Synthesis Analysis

Trimethylboron-d9 can be used as a single-source precursor for the deposition of boron-carbon thin films by plasma chemical vapor deposition (CVD) using Ar plasma . The effect of plasma power, TMB/Ar flow ratio, and total pressure on the film composition, morphology, chemical bonding, and microstructures are investigated .


Molecular Structure Analysis

The molecular formula of Trimethylboron-d9 is C3D9B . The strongest line in the infrared spectrum is at 1330 cm−1 followed by lines at 3010 cm−1 and 1185 cm−1 .


Chemical Reactions Analysis

In the process of plasma CVD, the TMB molecule decomposes to mainly atomic H, C2, BH, and CH . A plasma chemical model for the decomposition of TMB with BH and CH as the plausible film depositing species in the plasma is proposed .


Physical And Chemical Properties Analysis

Trimethylboron-d9 is a colorless gas . Its melting point is −161.5 °C, and its boiling point is −20.2 °C . The vapor density is 2.3 g/L (vapor, v. air) .

Safety And Hazards

Trimethylboron-d9 is a hazardous substance. If inhaled, it is recommended to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . It is also recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .

Future Directions

Trimethylboron-d9 is a promising alternative precursor in low-temperature chemical vapor deposition (CVD) of boron-containing thin films . It is expected to be used more widely in the future for the synthesis of boron-carbon thin films and other boron-containing materials .

properties

IUPAC Name

tris(trideuteriomethyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9B/c1-4(2)3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGABKACDFXMG-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])B(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583774
Record name Tris[(~2~H_3_)methyl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylboron-d9

CAS RN

6063-55-4
Record name Tris[(~2~H_3_)methyl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylboron-d9

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